H-His-D-Phe-Arg-Trp-OH

Description

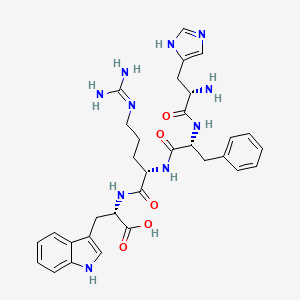

Structure

2D Structure

Properties

Molecular Formula |

C32H40N10O5 |

|---|---|

Molecular Weight |

644.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)/t23-,25-,26+,27-/m0/s1 |

InChI Key |

CAYNQHPLZNPBIO-HDLKCZAISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N |

Origin of Product |

United States |

Synthetic Methodologies for H His D Phe Arg Trp Oh and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for chemically synthesizing peptides. nih.gov In this technique, the peptide chain is incrementally built on a solid polymeric support, which simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. proteogenix.science The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most commonly used approach in modern SPPS due to its milder deprotection conditions compared to the older Boc/Bzl strategy. nih.govwikipedia.org

The assembly of H-His-D-Phe-Arg-Trp-OH using Fmoc chemistry involves a cyclical process of deprotection and coupling steps, starting from the C-terminal amino acid (Tryptophan) anchored to a resin.

A typical protocol would proceed as follows:

Resin Selection and Loading: The synthesis begins by attaching the first Fmoc-protected amino acid, Fmoc-Trp(Boc)-OH, to a suitable resin, such as a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is advantageous as it allows for the cleavage of the final peptide with a free carboxylic acid C-terminus under mild acidic conditions, preserving the acid-labile side-chain protecting groups if needed. uci.edu

Fmoc Group Deprotection: The N-terminal Fmoc protecting group of the resin-bound tryptophan is removed to expose a free amine for the next coupling step. This is typically achieved by treating the resin with a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edumdpi.com The piperidine acts as a base to induce β-elimination of the fluorenyl group. peptide.com

Amino Acid Coupling: The next protected amino acid in the sequence, Fmoc-Arg(Pbf)-OH, is activated and coupled to the free amine of the resin-bound tryptophan. This activation is mediated by a coupling reagent.

Iterative Cycles: The deprotection and coupling steps are repeated sequentially for Fmoc-D-Phe-OH and finally Fmoc-His(Trt)-OH. The incorporation of arginine can be challenging due to the steric hindrance of its side chain and protecting group, potentially requiring a "double coupling" strategy or extended reaction times to ensure complete reaction. biotage.com

Final Cleavage and Deprotection: Once the tetrapeptide sequence is fully assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically accomplished by treating the peptidyl-resin with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). sigmaaldrich.com The cocktail includes "scavengers" to trap the highly reactive cationic species generated during deprotection, preventing modification of sensitive residues like Tryptophan. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). sigmaaldrich.com The use of a Boc protecting group on the tryptophan indole (B1671886) side chain is crucial to prevent alkylation by carbocations derived from other protecting groups, particularly from arginine. sigmaaldrich.comgoogle.com

The formation of the amide bond between amino acids is the critical step in peptide synthesis. bachem.com This reaction involves the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. bachem.com The choice of coupling reagent is vital for achieving high efficiency, minimizing side reactions, and preventing racemization. bachem.com

Several classes of coupling reagents are available, with phosphonium (B103445) and aminium/uronium salts being the most popular in modern Fmoc SPPS due to their high reactivity and efficiency. bachem.comsigmaaldrich.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but can lead to racemization and the formation of N-acylurea by-products. wikipedia.orgbachem.com Their use often requires the addition of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). wikipedia.orgbachem.com

Aminium/Uronium Reagents: This class includes HBTU, TBTU, and HATU. They are highly efficient and convert the carboxylic acid into a reactive ester in the presence of a base. bachem.compeptide.com HATU, which is based on the additive HOAt (1-hydroxy-7-azabenzotriazole), is particularly effective for difficult couplings, such as those involving sterically hindered amino acids or for cyclization reactions. sigmaaldrich.comrsc.org

Phosphonium Reagents: BOP and PyBOP are the classic examples. They are known for providing excellent coupling with minimal racemization. bachem.com Phosphonium reagents generally give cleaner reactions than uronium reagents as they avoid a potential side reaction where the uronium salt guanidinylates the N-terminal amine, terminating the chain growth. sigmaaldrich.com

For the synthesis of this compound, a potent coupling reagent such as HATU or a phosphonium-based reagent would be recommended, especially for the addition of the bulky Arginine residue. biotage.com

Table 1: Common Coupling Reagents for SPPS

| Reagent Class | Example Reagent | Full Name | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DIC | N,N'-Diisopropylcarbodiimide | Liquid, easy to handle; urea (B33335) byproduct is soluble. Often used with additives like HOBt or Oxyma to suppress racemization. bachem.com |

| Aminium/Uronium | HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Highly efficient, widely used standard reagent. peptide.com |

| Aminium/Uronium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | More reactive than HBTU, excellent for difficult couplings and reducing racemization. sigmaaldrich.comrsc.org |

| Aminium/Uronium | COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma-based reagent with coupling efficiencies comparable to HATU; considered safer as it avoids potentially explosive HOBt/HOAt components. bachem.com |

| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Excellent coupling efficiency, good solubility, avoids N-terminal guanidinylation. bachem.com |

In the Fmoc/tBu strategy, the N-terminal amine is protected by the base-labile Fmoc group, while the reactive amino acid side chains are protected by acid-labile groups, typically based on tert-butyl (tBu) or trityl (Trt). wikipedia.orgpeptide.com This "orthogonal" protection scheme allows the Fmoc group to be removed repeatedly without affecting the side-chain protectors. peptide.com

For the specific amino acids in this compound, the following side-chain protecting groups are standard choices:

Histidine (His): The imidazole (B134444) side chain is nucleophilic and requires protection. The Trityl (Trt) group is a common choice as it is bulky and effectively prevents side reactions. It is removed during the final TFA cleavage. uci.eduthermofisher.com The Boc group is another option. thermofisher.com

D-Phenylalanine (Phe): The phenyl side chain is non-reactive and does not require a protecting group. thermofisher.com

Arginine (Arg): The strongly basic guanidinium (B1211019) group must be protected. Sulfonyl-based groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are widely used. Pbf is cleaved by TFA under standard conditions. google.comthermofisher.com

Tryptophan (Trp): The indole ring is susceptible to oxidation and alkylation under acidic conditions. Protecting the indole nitrogen with a Boc (tert-butyloxycarbonyl) group is highly recommended. sigmaaldrich.com This prevents modification by carbocations released from other protecting groups (especially from Arg) during final cleavage and minimizes side reactions. google.com

The final deprotection step involves treating the fully assembled, resin-bound peptide with a strong acid cocktail, such as 95% TFA, to simultaneously cleave the peptide from the resin and remove the Trt, Pbf, and Boc side-chain protecting groups. sigmaaldrich.com

Table 2: Side-Chain Protecting Groups for this compound Synthesis (Fmoc/tBu Strategy)

| Amino Acid | Side Chain Functional Group | Common Protecting Group | Abbreviation | Cleavage Condition |

|---|---|---|---|---|

| Histidine (His) | Imidazole | Trityl | Trt | TFA thermofisher.com |

| D-Phenylalanine (Phe) | Phenyl | None | - | Not Applicable thermofisher.com |

| Arginine (Arg) | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA thermofisher.com |

| Tryptophan (Trp) | Indole | tert-Butoxycarbonyl | Boc | TFA sigmaaldrich.com |

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (SPS) remains a valuable technique, particularly for large-scale production. wikipedia.org It involves carrying out the reactions in a homogenous solution, with purification of intermediates after each step. nih.gov For a tetrapeptide like this compound, a fragment condensation approach is often more efficient than a stepwise addition of single amino acids. nih.govresearchgate.net

The fragment condensation strategy involves synthesizing smaller peptide fragments separately and then coupling them to form the final, larger peptide. nih.govpublish.csiro.au For this compound, a logical approach would be to synthesize two dipeptide fragments, for example, a protected His-D-Phe fragment and a protected Arg-Trp fragment.

A possible synthetic route:

Fragment Synthesis: Synthesize the protected dipeptides Boc-His(Trt)-D-Phe-OH and H-Arg(Pbf)-Trp-OMe. The synthesis of these smaller fragments can be done stepwise in solution.

Fragment Coupling: The two dipeptide fragments are then coupled together using a condensation reagent. The carboxyl group of the Boc-His(Trt)-D-Phe-OH fragment is activated and reacted with the free amine of the H-Arg(Pbf)-Trp-OMe fragment to form the protected tetrapeptide, Boc-His(Trt)-D-Phe-Arg(Pbf)-Trp-OMe.

Deprotection: The resulting protected tetrapeptide is then subjected to final deprotection steps. The C-terminal methyl ester (-OMe) is first saponified (hydrolyzed with a base like NaOH) to yield the free carboxylic acid. publish.csiro.au Subsequently, all remaining protecting groups (Boc, Trt, Pbf) are removed with strong acid (e.g., TFA) to yield the final product, this compound.

The mixed anhydride (B1165640) method is a classic and effective technique for forming peptide bonds in solution-phase synthesis, applicable to both stepwise and fragment condensation approaches. publish.csiro.auresearchgate.net The method involves activating a N-protected amino acid (or peptide fragment) by reacting its carboxyl group with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). researchgate.netcdnsciencepub.com

This reaction forms a highly reactive mixed carboxylic-carbonic acid anhydride. This activated intermediate is then immediately reacted with the free amine of another amino acid ester (or peptide ester) to form the peptide bond. researchgate.net The reactions are typically carried out at low temperatures (e.g., -15°C) to minimize side reactions, including racemization and the formation of urethane (B1682113) by-products. cdnsciencepub.com The choice of solvent and base is critical; combinations like N-methylpiperidine in dichloromethane (B109758) have been shown to minimize urethane formation, while NMM in tetrahydrofuran (B95107) is also a good option. researchgate.netcdnsciencepub.com

Advanced Synthetic Strategies for Modified this compound Analogues

Advanced synthetic strategies are pivotal in generating modified analogues of the tetrapeptide this compound. These modifications are designed to enhance specific properties such as stability, receptor affinity, and selectivity. Key strategies include the incorporation of unnatural amino acids, stereochemical inversion, and various cyclization techniques to introduce conformational constraints.

Incorporation of Unnatural Amino Acids

The integration of non-proteinogenic or unnatural amino acids into peptide sequences is a powerful tool for creating analogues with novel characteristics. cpcscientific.comrsc.org These specialized building blocks can introduce unique functionalities, steric bulk, or conformational biases that are not achievable with the 20 canonical amino acids. cpcscientific.comrsc.org The process often involves solid-phase peptide synthesis (SPPS), where protected unnatural amino acids are sequentially coupled to a growing peptide chain on a solid support. google.commesalabs.com

Key applications of unnatural amino acids in modifying peptides like this compound include:

Enhanced Stability: Unnatural amino acids are often resistant to enzymatic degradation, as proteases may not recognize them as substrates. cpcscientific.com This can significantly increase the in vivo half-life of the peptide.

Conformational Constraints: Certain unnatural amino acids can induce specific secondary structures, such as turns or helices, thereby rigidifying the peptide backbone and locking it into a bioactive conformation. cpcscientific.com

Pharmacological Modulation: The introduction of unnatural residues can alter the binding affinity and selectivity of the peptide for its target receptor. For instance, replacing the D-Phenylalanine in a His-D-Phe-Arg-Trp analogue with 4-fluoro-D-phenylalanine has been shown to create a potent and selective agonist for melanocortin receptors. uj.edu.pl

Examples of Unnatural Amino Acids Used in Peptide Synthesis:

| Unnatural Amino Acid Type | Example(s) | Purpose of Incorporation |

| Aromatic Amino Acids | 4-fluoro-D-phenylalanine | Enhance receptor selectivity and potency. uj.edu.pl |

| N-alkylated Derivatives | N-methylated amino acids | Increase proteolytic stability and membrane permeability. |

| Homo-amino acids | Homoarginine | Modify side-chain length and basicity. rsc.org |

| Halogenated Derivatives | 5F-Trp | Probe electronic interactions and enhance binding. cpcscientific.com |

The synthesis of peptides containing these specialized residues requires careful selection of protecting groups and coupling reagents to ensure efficient incorporation without side reactions. cpcscientific.comspringernature.com

Stereochemical Inversion and D-Amino Acid Integration

The strategic replacement of L-amino acids with their D-enantiomers is a well-established method for modifying peptide properties. lifetein.comthermofisher.com This stereochemical inversion can have profound effects on the peptide's three-dimensional structure and its susceptibility to proteolysis. lifetein.comnih.gov The presence of a D-amino acid, as seen with D-Phenylalanine in the parent peptide this compound, already confers a degree of resistance to enzymatic degradation. uj.edu.pl

Impact of D-Amino Acid Integration:

Proteolytic Stability: Peptide bonds involving D-amino acids are not readily cleaved by most endogenous proteases, which are stereospecific for L-amino acids. lifetein.comnih.gov This leads to a longer biological half-life.

Bioactivity Modulation: While sometimes enhancing activity, the substitution of an L-amino acid with a D-amino acid can also lead to a loss of function if the original stereochemistry is critical for receptor binding. pnas.orgnih.gov However, in some cases, this can convert an agonist into an antagonist.

The synthesis of peptides with D-amino acids is typically achieved through standard solid-phase or solution-phase methods, using the appropriately protected D-amino acid building blocks. thermofisher.com Post-translational epimerization, the conversion of an L- to a D-amino acid within a peptide, is a natural process that can also be mimicked synthetically, although it is less common in routine peptide synthesis. psu.edumdpi.com

Table of Stereochemical Modifications and Their Effects:

| Modification | Example | Consequence |

| L- to D-Amino Acid Substitution | Replacing L-Phe with D-Phe in a melanocortin receptor ligand. | Enhanced potency and enzymatic stability. uj.edu.pl |

| Retro-Inverso Peptides | Reversing the sequence and using all D-amino acids. | Retains side-chain topology while being resistant to proteolysis. lifetein.com |

| Diastereomeric Peptides | Incorporating a D-amino acid into an L-peptide sequence. | Alters conformation and can improve biophysical properties like solubility. nih.govresearchgate.net |

Cyclization Techniques for Conformationally Constrained Peptides

Cyclization is a powerful strategy to introduce conformational rigidity into a peptide, which can pre-organize the molecule into its bioactive conformation and enhance stability. nih.govencyclopedia.pub This is achieved by forming a covalent bond between two points in the peptide chain, creating a macrocycle. Several methods exist for peptide cyclization, each offering unique advantages in terms of the resulting structure and chemical properties. mesalabs.comsb-peptide.com

The formation of a disulfide bridge between two cysteine residues is a common and natural method of peptide cyclization. springernature.comresearchgate.net This covalent bond helps to stabilize the three-dimensional structure of many peptides and proteins. lifetein.com The synthesis involves introducing two cysteine residues into the linear peptide sequence during SPPS. After cleavage from the resin and deprotection of the thiol side chains, the disulfide bond is formed through oxidation. nih.govnih.gov

Methods for Disulfide Bond Formation:

| Oxidation Method | Description |

| Air Oxidation | A simple method where the peptide is stirred in an aqueous solution at a slightly basic pH (around 8-9), allowing atmospheric oxygen to oxidize the thiols. lifetein.com |

| Chemical Oxidants | Reagents like potassium ferricyanide (B76249) or iodine can be used for a more controlled and rapid oxidation. nih.gov |

| Glutathione (B108866) Redox Buffer | A mixture of reduced and oxidized glutathione can facilitate the correct folding and disulfide bond formation. nih.gov |

The strategic placement of cysteine residues is crucial for achieving the desired conformation and biological activity. springernature.com

A lactam bridge is an amide bond formed between the side chains of an acidic amino acid (like Aspartic acid or Glutamic acid) and a basic amino acid (like Lysine or Ornithine). sb-peptide.comnih.gov This type of cyclization is particularly effective for stabilizing α-helical and β-turn structures. nih.gov The synthesis requires orthogonal protecting groups on the side chains of the amino acids to be linked, allowing for their selective deprotection and subsequent amide bond formation while the peptide is still on the solid support or after cleavage into solution. nih.govscispace.com

Commonly Used Amino Acid Pairs for Lactam Bridges:

| Amino Acid 1 (Acidic) | Amino Acid 2 (Basic) | Resulting Ring Size |

| Aspartic acid (Asp) | Lysine (Lys) | Varies with position |

| Glutamic acid (Glu) | Lysine (Lys) | Varies with position |

| Aspartic acid (Asp) | Ornithine (Orn) | Varies with position |

| Glutamic acid (Glu) | Diaminobutyric acid (Dab) | Varies with position |

Lactam bridges are generally more chemically stable than disulfide bonds, making them an attractive option for developing robust peptide therapeutics. scispace.com

Beyond disulfide and lactam bridges, a variety of other chemical linkages can be used to cyclize peptides, offering a diverse toolkit for creating conformationally constrained analogues. rsc.orgcore.ac.uk

Thioether Linkages: A stable, non-reducible bond formed, for example, by the reaction of a cysteine thiol with a haloacetylated N-terminus or another side chain. sb-peptide.com This creates a thioether macrocycle.

Hydrocarbon Stapling: This technique involves incorporating two α-methyl, α-alkenyl amino acids into a peptide sequence and then forming a carbon-carbon double bond between their side chains via ring-closing metathesis (RCM). mesalabs.commdpi.com This is particularly useful for stabilizing α-helical conformations. mesalabs.com A recent development involves visible-light-mediated desulfurization to create a hydrocarbon linkage from a cysteine and an alkene-containing residue. rsc.orgchemrxiv.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction that can be used to form a stable triazole linkage between an azide-containing amino acid and an alkyne-containing amino acid. mdpi.com

Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. sb-peptide.comeurogentec.com This creates a completely cyclic peptide backbone.

These advanced cyclization methods provide medicinal chemists with a broad array of options to fine-tune the structure and properties of peptide analogues like this compound. rsc.orgnih.gov

Structure Activity Relationship Sar Studies of H His D Phe Arg Trp Oh Derivatives

Positional Scanning and Amino Acid Substitution Analyses

Systematic modifications at each of the four amino acid positions of the core tetrapeptide have provided significant insights into the structure-activity relationships. These analyses involve substituting the original amino acids with a variety of natural and unnatural amino acids to probe the effects of side chain size, charge, hydrophobicity, and conformational rigidity on receptor interaction.

Modifications at the Histidine (His) Position

The histidine residue is a versatile component in protein interactions due to its aromatic imidazole (B134444) side chain, which can act as both a hydrogen bond donor and acceptor and can be protonated at physiological pH. nih.govtechnologynetworks.com In the context of H-His-D-Phe-Arg-Trp-OH, the imidazole ring of histidine is a key pharmacophoric element.

Investigations at the D-Phenylalanine (D-Phe) Position

The D-Phenylalanine (D-Phe) residue at the second position is a critical determinant of the pharmacological profile of this compound and its analogs. nih.govnih.gov Numerous studies have focused on modifications at this position to enhance potency and modulate selectivity.

The substitution of the naturally occurring L-Phenylalanine with its D-enantiomer was a pivotal discovery in the development of potent melanocortin agonists. nih.govnih.gov The D-configuration induces a specific conformational turn in the peptide backbone, which is believed to be the bioactive conformation for receptor interaction. nih.gov This stereochemical change generally leads to a significant increase in potency at melanocortin receptors compared to the L-Phe counterpart. nih.gov The D-Phe residue's aromatic side chain is positioned to engage in favorable interactions, such as stacking with a tryptophan residue (Trp215) within the receptor binding pocket. plos.org

Modifying the benzyl (B1604629) side chain of D-Phe, particularly at the para-position, has been a fruitful strategy for fine-tuning receptor selectivity and potency. nih.gov Introducing different substituents alters the electronic and steric properties of the aromatic ring, influencing its interaction with the receptor.

For example, halogenation at the para-position has been shown to modulate activity. The introduction of groups like fluorine (F), trifluoromethyl (CF3), chlorine (Cl), and bromine (Br) can lead to reduced activation of MC3R and MC4R, thereby increasing selectivity for MC1R. nih.gov One notable derivative, Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2, was found to be a potent and selective agonist for the human MC1R with an EC50 of 10 nM. nih.gov

| Substitution at D-Phe | Observed Effect | Reference Compound | Receptor Selectivity |

|---|---|---|---|

| 4-CF3 | Potent and selective hMC1R agonist | Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | MC1R |

| Halogens (F, Cl, Br) | Reduced activation of MC3R and MC4R | General observation | Increased for MC1R |

Replacing D-Phe with more conformationally constrained aromatic amino acids has also been explored to enhance receptor affinity and selectivity. These rigid structures can help to lock the peptide into its bioactive conformation, reducing the entropic penalty upon binding. Examples of such constrained amino acids include 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). The substitution of Trp with Tic in the Ac-His-D-Phe-Arg-Trp-NH2 template resulted in a tetrapeptide with nanomolar potency at MC1R and MC5R, but micromolar agonist activity at MC3R and MC4R, demonstrating that modifications at one position can influence the selectivity profile across multiple receptors. researchgate.net While this specific example is for the Trp position, similar principles of using constrained residues apply to the D-Phe position to achieve desired pharmacological profiles.

Substitutions at the Arginine (Arg) Position

The arginine (Arg) residue, with its positively charged guanidinium (B1211019) side chain, is traditionally considered a key element for electrostatic interactions with acidic residues in the melanocortin receptors. nih.gov However, structure-activity relationship studies have revealed that the positive charge at this position may not be strictly essential for agonist activity at all receptor subtypes.

Research on a series of pentapeptides based on the Bu-His-DPhe-Arg-Trp-Gly-NH2 scaffold showed that replacing arginine with less basic surrogates, such as those containing cyanoguanidine or acylguanidine, retained agonist activity at both human MC1R and MC4R. nih.gov This finding indicates that other interactions, possibly hydrogen bonding or shape complementarity of the guanidinium group, also play a significant role.

Furthermore, replacing Arg with the neutral amino acid norleucine (Nle) in the Ac-His-D-Phe-Arg-Trp-NH2 template, in combination with modifications at the D-Phe position, has been shown to produce potent and selective MC1R agonists. nih.govnih.gov This suggests that reducing the electrostatic interactions at this position can be a viable strategy for achieving receptor subtype selectivity. nih.gov

| Original Residue | Substitution | Peptide Scaffold | Effect on Activity | Receptor(s) |

|---|---|---|---|---|

| Arg | Cyanoguanidine surrogate | Bu-His-DPhe-Arg-Trp-Gly-NH2 | Retained agonist activity | hMC1R, hMC4R |

| Arg | Acylguanidine surrogate | Bu-His-DPhe-Arg-Trp-Gly-NH2 | Retained agonist activity | hMC1R, hMC4R |

| Arg | Norleucine (Nle) | Ac-His-D-Phe-Arg-Trp-NH2 | Potent and selective agonism (with D-Phe mods) | MC1R |

Analogues at the Tryptophan (Trp) Position

The Tryptophan (Trp) residue is a critical component of the melanocortin pharmacophore, and its indole (B1671886) side chain is involved in crucial interactions with the receptors. Modifications at this position are explored to enhance binding, selectivity, and stability. In some peptidomimetic designs, the central Trp residue is considered essential to the epitope. acs.org For instance, research into antimicrobial peptides has utilized Trp-His and His-Arg structural frameworks, highlighting the versatility of these residues in designing short, active peptide analogues. researchgate.net The development of stapled peptides, where a covalent bond is formed between Trp and other aromatic residues like Phenylalanine or Tyrosine, represents a novel strategy to create constrained structures with potentially improved therapeutic profiles. nih.gov

Conformational Constraints and Their Influence on Biological Activity

Introducing conformational constraints into flexible peptides is a key strategy to enhance biological activity, receptor selectivity, and metabolic stability. mdpi.com By limiting the peptide's conformational freedom, it is possible to lock it into a bioactive shape that is preferred by a specific receptor subtype, thereby reducing off-target effects and increasing potency. mdpi.com

Design of Cyclic Analogues

Cyclization is a widely used method to impose conformational rigidity. mdpi.com Early research led to the development of potent cyclic analogues of α-MSH, such as MT-II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2), which incorporates the core His-D-Phe-Arg-Trp sequence within a lactam bridge. nih.gov This cyclization, combined with the substitution of L-Phe with D-Phe, helps to stabilize a β-turn conformation, leading to a more potent and stable analogue than the native linear peptide. nih.gov

Further design efforts have focused on creating smaller, more rigid cyclic peptides to achieve higher receptor selectivity. nih.gov By using novel disulfide or lactam bridges to constrain the peptide backbone, researchers have developed analogues that can differentiate between melanocortin receptor subtypes. For example, certain designs using a contracted ring size compared to MT-II have yielded highly selective antagonists for the human melanocortin-4 receptor (hMC4R). nih.gov This high selectivity is attributed to the strong conformational constraint that allows the rigid ligand to recognize only the hMC4R. nih.gov

| Compound | Structure Type | Key Feature | Reported Activity Profile |

|---|---|---|---|

| α-MSH | Linear | Endogenous Peptide | Non-selective agonist |

| MT-II | Cyclic (Lactam) | Contains His-D-Phe-Arg-Trp sequence | Potent agonist at MC1R, MC3R, MC4R, MC5R nih.gov |

| SHU9119 | Cyclic (Lactam) | D-Phe replaced with D-Nal(2') | Potent antagonist at MC3R/MC4R; Agonist at MC1R/MC5R nih.gov |

| Ac-c[Cys-His-d-Phe-(3R/S)-thio-Arg]-Trp-NH2 | Cyclic (Disulfide) | Smaller, more rigid ring | Selective hMC4R antagonists nih.gov |

Introduction of Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. nih.gov The Ac-His-D-Phe-Arg-Trp-NH2 tetrapeptide has proven to be a useful template for creating peptidomimetics through strategies like positional scanning and simultaneous substitutions with unnatural amino acids. nih.gov This approach has led to the discovery of ligands with unique pharmacological profiles, including selective antagonists for neuronal melanocortin receptors. nih.gov The use of unnatural amino acids, such as the D-isomer of Phenylalanine (D-Phe), is a common modification that can stabilize β-turn conformations and increase metabolic stability. nih.gov

Effects of β-Amino Acid Incorporation (α/β-hybrid peptides)

Incorporating β-amino acids into peptide sequences creates α/β-hybrid peptides with unique structural and functional properties. A key advantage of this modification is a significant increase in resistance to proteolytic degradation compared to natural α-peptides. acs.org From a structural standpoint, β-amino acids can introduce rigidity into the peptide backbone, and their incorporation can be used to control the peptide's shape and spatial arrangement of functional groups. acs.org This strategy has been used to create more rigid backbones in biologically active sequences, potentially reducing the entropic loss upon binding to a target. acs.org

Influence of Azepinone-Constrained Amino Acids

A sophisticated approach to conformational constraint involves the use of azepinone-based amino acids. These scaffolds can be viewed as topographically constrained building blocks that replace native amino acids to improve stability, selectivity, and potency. nih.govresearchgate.net In studies involving the α-MSH pharmacophore (His-Phe-Arg-Trp), conformationally constrained indolo- and benzazepinone (B8055114) residues were inserted to create novel tetrapeptide analogues. nih.govacs.org

Specifically, replacing the His residue with an aminoindoloazepinone (Aia) or an aminobenzazepinone (Aba) moiety led to the development of highly selective ligands. nih.govacs.org For example, tetrapeptides containing the Aia scaffold were found to be selective agonists for the hMC4R, while an analogue with the Aba scaffold displayed antagonist activity at the hMC5R. nih.govacs.org The activity of these compounds could be further modulated by substitutions on other residues, such as halogenation of the D-Phe side chain. nih.govnih.gov This demonstrates that combining different modification strategies can fine-tune the pharmacological profile of the parent peptide. nih.gov

| Compound | Scaffold at His position | Substitution at D-Phe position | hMC4R Activity | hMC5R Activity |

|---|---|---|---|---|

| Tetrapeptide 1 | Aia | H | Partial Agonist nih.gov | - |

| Tetrapeptide 2 | Aia | p-Fluoro | Full Agonist nih.gov | - |

| Tetrapeptide 3 | Aia | p-Bromo | Partial Agonist nih.gov | - |

| Tetrapeptide 4 | Aba | H | Weak Agonist acs.org | Antagonist nih.gov |

Elucidation and Refinement of the Melanocortin Pharmacophore

The core pharmacophore for melanocortin agonists is widely accepted to be the His-Phe-Arg-Trp sequence. nih.govnih.gov Structure-activity relationship studies on derivatives of this sequence have been instrumental in refining our understanding of the specific structural features required for interaction with and activation of the different melanocortin receptors.

For example, studies modifying the Arg residue in the pentapeptide Bu-His-D-Phe-Arg-Trp-Gly-NH2 showed that replacing the positively charged guanidinium group with less basic surrogates like cyanoguanidine or acylguanidine retained agonist activity at both hMC1R and hMC4R. nih.gov This finding indicated that a positive charge at this position is not strictly essential for receptor interaction, providing a more nuanced view of the pharmacophore. nih.gov Similarly, systematic substitution of the His residue led to the discovery of potent and selective hMC4R agonists that were inactive at other subtypes. nih.gov

The development of conformationally constrained analogues, such as cyclic peptides and those containing peptidomimetic scaffolds, has further elucidated the topographical requirements for receptor binding and selectivity. nih.govnih.gov By restricting the peptide's structure, researchers can better understand the bioactive conformation and the precise spatial orientation of the key pharmacophoric groups (the imidazole of His, the aromatic ring of Phe, the guanidinium of Arg, and the indole of Trp) necessary for selective recognition by each receptor subtype. nih.gov These efforts pave the way for designing low molecular weight, non-peptide ligands with improved drug-like properties. nih.gov

Melanocortin Receptor Binding and Signal Transduction Mechanisms of H His D Phe Arg Trp Oh Analogues

Ligand Affinity and Selectivity Profiles for Melanocortin Receptor Subtypes (MC1R, MC3R, MC4R, MC5R)

Analogues of the H-His-D-Phe-Arg-Trp-OH tetrapeptide exhibit a wide range of binding affinities and selectivity profiles across the melanocortin receptor subtypes MC1R, MC3R, MC4R, and MC5R. The core sequence itself is recognized as the critical pharmacophore domain for melanocortin receptor selectivity and agonist-induced signal transduction. researchgate.net Strategic modifications at each of the four amino acid positions, as well as at the N-terminus, have led to the development of ligands with significantly varied potencies and selectivities.

For instance, the parent tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 is known to be a potent agonist at multiple MCRs. acs.org However, substitutions at the D-Phe position can dramatically alter the affinity and selectivity profile. A notable example is the introduction of a para-iodo substituent on the D-Phe residue (Ac-His-D-Phe(p-I)-Arg-Trp-NH2), which results in a ligand with mixed pharmacology, retaining full agonist activity at MC1R, MC4R, and MC5R, while acting as a partial agonist or antagonist at the MC3R. nih.gov This highlights the critical role of the D-Phe position in differentiating activity between MCR subtypes.

Further research has demonstrated that modifications at the Trp position can also be leveraged to design ligands with selectivity for peripheral receptors (MC1R and MC5R) over the centrally expressed MC3R and MC4R. nih.gov For example, tetrapeptides like Ac-His-D-Phe-Arg-Tic-NH2 and Ac-His-D-Phe-Arg-Bip-NH2 have shown nanomolar potency at MC1R and MC5R, but micromolar potency at MC3R and MC4R. nih.gov The development of such selective ligands is crucial for dissecting the specific physiological roles of each receptor subtype.

Interactive Table: Binding Affinity and Functional Activity of this compound Analogues at Melanocortin Receptors.

| Compound | MC1R EC50 (nM) | MC3R EC50 (nM) | MC4R EC50 (nM) | MC5R EC50 (nM) | MC4R Antagonist pA2 | Reference |

| Ac-His-D-Phe-Arg-Trp-NH2 | 4.2 | 27 | 3.9 | 1.9 | - | acs.org |

| Ac-Val-Arg-DBip-Tic-NH2 | 0.5 | 22 | Partial Agonist | 9 | 6.5 | nih.gov |

| Ac-His-D-Phe(p-I)-Arg-Trp-NH2 | Potent Agonist | Partial Agonist/Antagonist | Potent Agonist | Potent Agonist | - | nih.gov |

| Ac-His-D-Phe-Arg-Tic-NH2 | Nanomolar Potency | Micromolar Potency | Micromolar Potency | Nanomolar Potency | - | nih.gov |

| Ac-His-D-Phe-Arg-Bip-NH2 | Nanomolar Potency | Micromolar Potency | Micromolar Potency | Nanomolar Potency | - | nih.gov |

Agonist, Partial Agonist, and Antagonist Pharmacology Characterization

The pharmacological profile of this compound analogues can be finely tuned, resulting in compounds that act as full agonists, partial agonists, or antagonists at the various melanocortin receptors. nih.govnih.gov A full agonist binds to and activates the receptor to its maximal capacity, while a partial agonist binds and activates the receptor but with lower efficacy than a full agonist. An antagonist binds to the receptor but does not provoke a biological response, thereby blocking the binding of agonists.

Modifications at the D-Phe position have been particularly fruitful in generating ligands with diverse pharmacological activities. The substitution of D-Phe with bulky aromatic residues, such as D-Nal(2'), has been a key strategy in converting potent agonists into antagonists, particularly at the MC3R and MC4R. nih.govacs.org For example, the substitution of D-Phe with D-Nal(2') in various melanocortin templates has consistently resulted in MC3R antagonists. acs.org

The tetrapeptide Ac-His-D-Phe(p-I)-Arg-Trp-NH2 serves as a prime example of mixed pharmacology, exhibiting partial agonist/antagonist activity at the mMC3R while maintaining full nanomolar agonist potency at the mMC4R. researchgate.netnih.gov This differential activity underscores the subtle differences in the ligand-binding pockets of the MCR subtypes and provides a molecular basis for designing receptor-selective compounds. Furthermore, some tetrapeptide analogues have been identified that are MC3R agonists while simultaneously acting as MC4R antagonists. nih.gov

Molecular Recognition and Ligand-Receptor Interaction Dynamics

The interaction between this compound analogues and melanocortin receptors is a dynamic process governed by specific molecular recognition events. The conserved His-Phe-Arg-Trp sequence is widely accepted as the primary message sequence responsible for receptor recognition and stimulation. nih.gov

Identification of Putative Receptor Binding Pockets

Computational modeling and mutagenesis studies have provided valuable insights into the putative binding pockets of melanocortin receptors. It is hypothesized that the D-Phe residue of the ligand interacts with a hydrophobic pocket within the receptor, which is lined with several aromatic amino acid side chains. acs.org These interactions are thought to be crucial for high-affinity binding and receptor activation. The binding site for melanocortin agonists is believed to be located in a deep acidic pocket situated between the seven transmembrane helical bundles of the receptor. uq.edu.au The two positive charges of the cyclic core structure, contributed by His and Arg, are thought to be key recognition elements for a negatively charged pocket in the MCRs. researchgate.net

Role of Side Chain Topography in Receptor Interaction

The topography of the amino acid side chains within the this compound pharmacophore plays a pivotal role in determining the nature and strength of the ligand-receptor interaction. The inversion of chirality from L-Phe to D-Phe is a well-established modification that dramatically increases the potency of melanocortin receptor agonists. acs.org

The side chain of the D-Phe residue is particularly important for differentiating between agonist and antagonist activity at the MC3R. nih.gov Bulky substituents at this position are thought to be responsible for the switch from agonism to antagonism at both the MC3 and MC4 receptors. nih.gov This suggests that the binding pocket of the MC3R may be more constrained than that of other MCR subtypes, thus being less tolerant of bulky side chains at this position. nih.gov In contrast, the MC1R appears to have a more flexible binding pocket, as it tolerates a wider range of modifications at the D-Phe position while retaining full agonist activity. nih.gov The indole (B1671886) moiety of the Trp residue has also been identified as being important for agonist potency at the MC3R. nih.gov

Computational Modeling and Conformational Analysis of H His D Phe Arg Trp Oh and Its Analogues

Molecular Docking Studies of Ligand-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For H-His-D-Phe-Arg-Trp-OH and its analogues, docking studies have been crucial in understanding their interactions with melanocortin receptors (MCRs).

These studies have consistently highlighted the importance of the core "His-Phe-Arg-Trp" pharmacophore in receptor binding and activation. nih.govnih.govresearchgate.net Docking simulations of tetrapeptide analogues into models of the human melanocortin 4 receptor (hMC4R) show that the ligand settles into a binding pocket formed by several transmembrane (TM) helices. nih.govresearchgate.net Key interactions often involve the arginine residue of the peptide forming ionic bonds with acidic residues, such as aspartic acid, within the receptor. nih.govnih.gov For instance, studies on the human melanocortin 3 receptor (hMC3R) identified that the Arg⁸ and Trp⁹ side chains are involved in the majority of interactions with the receptor. nih.gov

Furthermore, molecular docking has been instrumental in explaining the subtype selectivity of various analogues. By comparing the binding modes of a ligand in different MCR subtypes, researchers can identify subtle differences in the receptor binding pockets that are exploited by specific ligand modifications. researchgate.netresearchgate.net For example, constraints on the peptide's angles can force terminal residues to interact with different regions of the receptor, such as TM6 and TM7, leading to enhanced selectivity. researchgate.net

| Ligand Type | Receptor Target | Key Interacting Peptide Residues | Key Interacting Receptor Residues/Regions | Reference |

|---|---|---|---|---|

| Melanocortin Tetrapeptides | hMC4R | Arg, Trp | TM3, TM4, TM5, TM6; Acidic pocket | researchgate.net |

| SHU-9119 Analogues | hMC3R | Arg⁸, Trp⁹ | D154, D158 | nih.gov |

| Ac-His-d-Phe-Arg-Trp-NH₂ Analogues | hMC1R, hMC4R | C-terminal Aia | TM6, TM7 | researchgate.net |

| Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH₂ (MT-II) | hMC4R | DPhe⁷, Arg⁸, Trp⁹ | Hydrophobic and negatively charged pocket | nih.govresearchgate.net |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational landscape of the peptide and its complex over time. MD simulations track the movements of atoms and molecules, providing insights into the flexibility, stability, and energetic properties of different conformations. oup.com

Simulations of this compound analogues and their receptors reveal the dynamic nature of their interaction. acs.orgnih.gov These studies show that water molecules in the binding site play a critical role in mediating and stabilizing the ligand-receptor complex. biorxiv.org MD can be used to refine the static poses obtained from docking, showing how the ligand and receptor adjust to each other to achieve an optimal fit. Extended MD simulations have been used to observe significant conformational changes, such as the movement of transmembrane helices and the toggling of amino acid side-chain rotamers, which are crucial for receptor activation. biorxiv.org

For peptides themselves, MD simulations in explicit solvent are used to understand their intrinsic conformational preferences. oup.com These simulations help identify low-energy, stable structures and the transitions between them, defining the free energy landscape of the molecule. acs.orgnih.gov This information is vital for understanding how a flexible peptide might pre-organize into a bioactive conformation before binding to its receptor.

| System Studied | Simulation Focus | Key Findings | Reference |

|---|---|---|---|

| GHRH Analogues | Conformational states in solution and gas phase | Conformational landscape is influenced by the molecular microenvironment, revealing stable structures. | acs.orgnih.gov |

| Histamine H3 Receptor Complex | Signal transduction mechanism | Identified concerted rotamer toggle switches and the role of internal water molecules in receptor dynamics. | biorxiv.org |

| d-amino acid-containing peptides | Rotamer libraries for d-amino acids | Provided detailed distributions of side-chain conformations for d-amino acids, crucial for modeling heterochiral peptides. | oup.com |

| Peptide-gold nanoparticle interface | Peptide binding and conformation on a surface | Showed that aromatic residues (Trp, Phe) and charged residues (Arg) have strong interactions and compactness. | d-nb.info |

Prediction of Bioactive Conformations and Secondary Structures (e.g., β-turn structures)

A central goal of conformational analysis is to predict the "bioactive conformation"—the specific three-dimensional structure a peptide adopts when it activates its receptor. For many melanocortin ligands, including analogues of this compound, a β-turn secondary structure within the core pharmacophore sequence is considered critical for activity. physics.gov.aznih.gov

A β-turn is a reverse turn that allows the peptide backbone to fold back on itself, a common feature in peptide hormones. nih.gov This turn structure is thought to orient the crucial side chains of His, D-Phe, Arg, and Trp in an optimal arrangement for simultaneous interaction with different sub-pockets of the melanocortin receptor. nih.govuq.edu.au The incorporation of a D-amino acid, such as D-Phe, is known to promote the formation of a β-turn. nih.gov

Computational studies, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, have supported this hypothesis. nih.govacs.org Low-energy conformations of H-His-Phe-Arg-Trp-OH have been identified as having either a spiral form or a β-turn involving the Arg-Trp segment. physics.gov.az Studies on the potent cyclic analogue Melanotan-II (MT-II) confirmed a type II β-turn in the His-D-Phe-Arg-Trp region. nih.gov Other studies have identified different turn types, such as a type VIII β-turn, in other modified analogues. acs.org The stabilization of this turn structure is a key strategy in designing constrained, potent, and selective MCR ligands. nih.gov

| Peptide/Analogue | Predicted/Observed Turn Structure | Residues Involved in Turn | Method of Prediction/Observation | Reference |

|---|---|---|---|---|

| H-His-Phe-Arg-Trp-OH | β-turn | Arg-Trp | Molecular Mechanics | physics.gov.az |

| α-MSH | β-turn (postulated) | His-Phe-Arg-Trp | Structure-Activity Relationship Data | nih.gov |

| Melanotan-II (MT-II) | Type II β-turn | His-DPhe-Arg-Trp | NMR Spectroscopy | nih.gov |

| AST3-88 | Type VIII β-turn | DPhe⁴-Arg⁵ | NMR & Molecular Modeling | acs.org |

Homology Modeling of Melanocortin Receptors for Ligand Design

The design of ligands like this compound is inextricably linked to the structure of their target receptors. Melanocortin receptors belong to the large family of G-protein coupled receptors (GPCRs), which were notoriously difficult to crystallize for many years. nih.govnih.gov To overcome this lack of structural data, researchers relied on homology modeling. nih.gov

Homology modeling is a computational method used to construct a three-dimensional model of a protein based on the known structure of a related homologous protein (the "template"). nih.gov For MCRs, early homology models frequently used the crystal structure of bovine rhodopsin as a template. researchgate.netnih.gov The process involves aligning the amino acid sequence of the target receptor (e.g., hMC4R) with the template sequence, building a model of the backbone, and then modeling the loops and side chains. researchgate.net

These models, though not of atomic-level accuracy, provided the first structural frameworks for understanding ligand-receptor interactions. nih.govresearchgate.net They were used in conjunction with molecular docking (see 5.1) to predict binding sites and guide the design of new peptide analogues with improved properties. uq.edu.aunih.gov For example, a homology model of hMC1R was developed based on the more recently determined structure of hMC4R to understand the binding of bivalent ligands. uq.edu.au While the increasing availability of high-resolution cryo-EM and X-ray crystal structures of MCRs has provided more accurate templates, homology modeling remains a valuable tool, especially for studying receptor subtypes or mutants for which experimental structures are not yet available. nih.govbiorxiv.orgrcsb.org

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.org This method is a cornerstone of rational drug design.

In the context of this compound analogues, QSAR studies involve synthesizing and testing a series of related peptides where specific positions are systematically modified. researchgate.netresearchgate.net For example, researchers have created libraries of the tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ with various chemical groups substituted at the para-position of the D-Phe side chain. researchgate.net The biological activity (e.g., receptor binding affinity or agonist potency) of each compound is then measured. acs.org

Using this data, a QSAR model is built by correlating the variation in activity with changes in physicochemical descriptors of the molecules (e.g., hydrophobicity, electronic properties, or steric size). acs.orgacs.org More advanced 3D-QSAR methods also consider the three-dimensional shape of the molecules. These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug discovery. acs.org These studies have been instrumental in identifying modifications that differentiate activity between MCR subtypes, for instance, leading to potent antagonists at the mMC3R that remain full agonists at the mMC4R. researchgate.net

Enzymatic Stability and Biotransformation Research of H His D Phe Arg Trp Oh

In Vitro Serum Stability Assays and Half-Life Determination

In vitro serum stability assays are fundamental for predicting the in vivo behavior of peptide drug candidates. These assays involve incubating the peptide with serum from various species (e.g., human, mouse, rat) and monitoring the concentration of the intact peptide over time, typically using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). The data from these experiments are used to calculate the peptide's half-life (t½), a critical pharmacokinetic parameter.

Research on analogs of the His-D-Phe-Arg-Trp sequence provides significant insights into its stability. For instance, studies on the N-terminally acetylated and C-terminally amidated version, Ac-His-D-Phe-Arg-Trp-NH₂, have demonstrated remarkable stability in mouse serum. nih.gov This modified tetrapeptide was found to be more stable than NDP-MSH (Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂), a well-known enzymatically stable analog of α-MSH. nih.gov

In a comparative in vitro mouse serum stability assay, Ac-His-D-Phe-Arg-Trp-NH₂ exhibited a half-life of 16.8 hours. nih.gov This is substantially longer than that of the native α-MSH, which is rapidly degraded with a half-life of only 0.9 hours in the same conditions. nih.gov The enhanced stability of the tetrapeptide scaffold highlights its potential for further development. nih.gov

Table 1: In Vitro Serum Stability and Half-Lives of a Modified H-His-D-Phe-Arg-Trp-OH Analog and Related Melanocortin Peptides in Mouse Serum

| Analog | Sequence | Half-Life (h) |

|---|---|---|

| CJL-1-14 | Ac-His-D-Phe-Arg-Trp-NH₂ | 16.8 nih.gov |

| NDP-MSH | Ac-Ser-Try-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ | 5.1 nih.gov |

| α-MSH | Ac-Ser-Try-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ | 0.9 nih.gov |

Data derived from in vitro incubation in mouse serum, with degradation of the parent molecule monitored by LC-MS/MS. nih.gov

Identification of Proteolytic Degradation Pathways

Identifying the specific enzymes and cleavage sites involved in a peptide's degradation is essential for designing more stable analogs. The proteolytic degradation of peptides is primarily carried out by proteases and peptidases, which can be broadly classified as exopeptidases (cleaving at the ends) and endopeptidases (cleaving internal peptide bonds). thermofisher.comunc.edu

For peptides with the His-Phe-Arg-Trp sequence, degradation can be initiated by several enzymatic pathways. Studies on related peptides suggest that aminopeptidases are a key factor in their proteolysis, acting by cleaving the N-terminal Histidine (His) residue. researchgate.net The N-terminal residue of a protein can be a crucial determinant of its half-life, a principle known as the N-degron pathway (formerly the N-end rule pathway). pnas.orgnih.gov In this pathway, specific N-terminal residues, including His, are recognized as "destabilizing" signals that target the protein for ubiquitination and subsequent degradation by the proteasome. nih.govembopress.org

In Vitro and Ex Vivo Pharmacological Evaluation in Research Models

Cell-Based Functional Assays (e.g., cAMP Production Assays)

Cell-based functional assays are fundamental in characterizing the pharmacological profile of compounds like SHU9119. Assays measuring the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in melanocortin receptor signaling, are widely employed.

In human embryonic kidney (HEK293) cells expressing different human melanocortin receptors, SHU9119 demonstrates potent antagonist activity at the melanocortin-3 (MC3R) and melanocortin-4 receptors (MC4R). medchemexpress.comnih.gov Conversely, it acts as a partial agonist at the melanocortin-5 receptor (MC5R) and as an agonist at the melanocortin-1 receptor (MC1R). medchemexpress.comnih.govbiorxiv.org Specifically, SHU9119 inhibits cAMP production stimulated by agonists at the MC3R and MC4R. nih.govoup.com For instance, it effectively blocks the cAMP response induced by α-melanocyte-stimulating hormone (α-MSH) in cells expressing hMC4R. oup.com

The antagonistic properties of SHU9119 are concentration-dependent. In real-time cAMP assays, SHU9119 has been shown to inhibit the cAMP increase stimulated by the adenylyl cyclase activator forskolin (B1673556) in MC4R-expressing cells. nih.gov Furthermore, in cells with high expression of hMC4R, SHU9119 can block the inverse agonist effects of agouti-related peptide (AgRP) on cAMP production. oup.com

It is noteworthy that the functional activity of SHU9119 can be influenced by the specific receptor subtype and species. For example, while it is a potent antagonist at the human MC4R, a single amino acid substitution (Leucine 133 to Methionine) can convert it into an agonist. nih.gov At the mouse MC3R, SHU9119 exhibits both competitive antagonist activity and partial agonist activity, a mixed pharmacology that complicates the interpretation of in vivo studies without the use of receptor knockout models. acs.org

| Cell Line | Receptor | Assay Type | Effect of SHU9119 | Finding | Reference |

| HEK293 | hMC1R | cAMP functional bioassay | Agonist | EC50 of 0.64 nM | medchemexpress.com |

| HEK293 | hMC3R | cAMP assay | Antagonist | Potent antagonist | nih.gov |

| HEK293 | hMC4R | cAMP assay | Antagonist | Potent antagonist | nih.gov |

| HEK293 | hMC5R | cAMP assay | Partial Agonist | Partial agonist activity | medchemexpress.comnih.gov |

| MC4R-GLO | hMC4R | Real-time cAMP detection | Inhibitor | Inhibits forskolin-induced cAMP increase | nih.gov |

| HEK293 | hMC4R | AC activity assay | Blocker | Blocks α-MSH and AgRP(83–132) effects | oup.com |

Competitive Radioligand Binding Assays

Competitive radioligand binding assays are utilized to determine the binding affinity of a compound for a specific receptor. In the context of SHU9119, these assays have been instrumental in quantifying its interaction with various melanocortin receptors.

Using the radiolabeled ligand [¹²⁵I]-NDP-α-MSH, studies have shown that SHU9119 possesses high affinity for human MC3R, MC4R, and MC5R. nih.gov The inhibitory constant (Ki) and the concentration of the ligand that inhibits 50% of specific binding (IC50) are key parameters derived from these assays. For SHU9119, the reported IC50 values for human MC3R, MC4R, and MC5R are 0.23 nM, 0.06 nM, and 0.09 nM, respectively. medchemexpress.com

The binding affinity of SHU9119 can be influenced by various factors, including the specific amino acid composition of the receptor. For instance, substituting Methionine-128 in the human MC1R to Leucine, which is the corresponding residue in the hMC4R, leads to a decrease in the binding affinity and potency of SHU9119. nih.gov Interestingly, the presence of calcium ions has been shown to increase the binding affinity of the endogenous agonist α-MSH to the MC4R by over 30-fold but does not affect the binding of SHU9119. nih.gov

| Receptor | Radioligand | IC50 (nM) | Reference |

| hMC3R | [¹²⁵I]-NDP-α-MSH | 0.23 | medchemexpress.com |

| hMC4R | [¹²⁵I]-NDP-α-MSH | 0.06 | medchemexpress.com |

| hMC5R | [¹²⁵I]-NDP-α-MSH | 0.09 | medchemexpress.com |

Receptor Dimerization Studies (e.g., Bioluminescence Resonance Energy Transfer (BRET) for MC3R-MC4R Heterodimers)

The potential for G-protein coupled receptors (GPCRs) to form dimers or higher-order oligomers adds a layer of complexity to their signaling. While direct Bioluminescence Resonance Energy Transfer (BRET) studies specifically investigating the effect of SHU9119 on MC3R-MC4R heterodimerization are not extensively detailed in the provided context, the co-expression of these receptors in certain brain regions suggests the possibility of such interactions in vivo. nih.gov

Research indicates that MC4R can form constitutive dimers, a process that is not affected by ligand binding. nih.gov Competitive binding assays in cells co-expressing MC3R or MC4R with other GPCRs have shown that these interactions can alter the response to SHU9119. For example, co-expression of CXCR4, NMUR2, or NPFFR1 with MC4R increased the receptor's signaling response to SHU9119, while HTR2C co-expression reduced it. researchgate.net These findings suggest that heterodimerization can modulate the pharmacological effects of SHU9119.

Investigation in Animal Research Models (Focus on mechanistic insights using the peptide as a probe)

SHU9119 has been extensively used as a pharmacological tool to probe the role of the central melanocortin system in regulating energy homeostasis and food intake in rodent models. Intracerebroventricular (ICV) administration of SHU9119 consistently stimulates food intake in rats. oup.comnih.gov Chronic infusion of SHU9119 has been shown to increase food intake and body weight in ad libitum-fed rats. medchemexpress.comjneurosci.org This effect is dose-dependent and can be blocked by co-administration of the melanocortin receptor agonist, MTII. nih.gov

Studies in anorexic tumor-bearing rats have demonstrated that daily treatment with SHU9119 can reverse cancer-related anorexia, significantly increasing food intake and causing weight gain. oup.comresearchgate.net The orexigenic (appetite-stimulating) effect of SHU9119 was found to be more pronounced in these tumor-bearing rats compared to control animals. oup.com Furthermore, the blockade of central melanocortin receptors by SHU9119 leads to an increase in metabolic efficiency and a significant increase in fat deposition. medchemexpress.comjneurosci.org

The administration of SHU9119 in rodent models elicits significant metabolic and hormonal responses, independent of its effects on food intake. Chronic ICV infusion of SHU9119 has been shown to increase plasma levels of insulin (B600854), glucagon, cholesterol, and leptin. jneurosci.org Even when food intake is controlled (pair-feeding), SHU9119 treatment still leads to increased visceral adiposity and insulin resistance. jci.orgnih.gov

In insulin clamp studies, SHU9119 was found to decrease insulin's ability to suppress glucose production and to reduce the rate of glucose uptake by peripheral tissues. nih.govjci.org This indicates that the central melanocortin system directly influences both hepatic and peripheral insulin sensitivity. nih.gov However, a single injection of SHU9119 alone did not appear to affect glucose uptake in peripheral tissues or alter plasma glucose and insulin levels in other studies. psu.edu

While the primary focus of many SHU9119 studies has been on energy homeostasis, its interactions with the MC1R make it relevant to pigmentation regulation. SHU9119 acts as an agonist at the MC1R, the primary receptor involved in regulating melanogenesis (the production of melanin). nih.govbiorxiv.org Agonist stimulation of MC1R in melanocytes typically leads to the production of eumelanin (B1172464) (black/brown pigment). frontiersin.org

Cryo-electron microscopy structures of SHU9119 bound to the MC1R-Gs complex have provided insights into the molecular basis of its agonist activity at this receptor subtype. biorxiv.orgrcsb.orgbiorxiv.org These structural studies reveal the specific interactions between SHU9119 and the receptor that lead to its activation. The partial agonism of SHU9119 at MC1R is attributed to the compact interactions of its cyclic structure with the receptor. biorxiv.org

Design and Development of Advanced Peptidomimetics Based on H His D Phe Arg Trp Oh

Rational Design Principles for Peptidomimetic Development

The rational design of peptidomimetics derived from H-His-D-Phe-Arg-Trp-OH is fundamentally guided by structure-activity relationship (SAR) studies. The goal is to create molecules that mimic the bioactive conformation of the parent peptide while possessing improved pharmacological properties. researchgate.netnih.gov Key principles in this design process include conformational constraint, modification of the peptide backbone, and substitution of side chains.

A primary strategy involves identifying the key amino acid residues responsible for receptor binding and activation. The His-Phe-Arg-Trp sequence is a well-established pharmacophore for melanocortin receptors. nih.govnih.gov Understanding the role of each residue is critical:

Histidine (His): Often involved in receptor activation.

D-Phenylalanine (D-Phe): The inversion from the natural L-configuration to the D-configuration in this position is a common modification that results in more potent ligands. nih.gov

Arginine (Arg): Its positively charged guanidinium (B1211019) group is crucial for electrostatic interactions with the receptor. mdpi.comnih.gov

Tryptophan (Trp): The indole (B1671886) side chain often participates in key hydrophobic or aromatic interactions within the receptor's binding pocket. nih.gov

Rational design leverages this knowledge to introduce modifications that stabilize the desired three-dimensional structure, thereby reducing the entropic penalty upon binding to the target receptor and potentially increasing both potency and selectivity. researchgate.netnih.gov Techniques such as alanine scanning, where each residue is systematically replaced by alanine, help to determine the importance of individual side chains for receptor recognition and affinity. researchgate.net Computational modeling and biophysical techniques are also employed to elucidate the bioactive conformation and guide the design of new analogs. nih.govresearchgate.netmdpi.com

Engineering Novel Peptidomimetic Scaffolds and Chemical Modifications

Building upon rational design principles, various chemical modifications and novel scaffolds are engineered to create advanced peptidomimetics of this compound. These strategies aim to enhance metabolic stability, improve receptor affinity, and increase selectivity. nih.gov

Chemical Modifications:

Backbone Modifications: N-methylation of the peptide backbone can increase proteolytic resistance, enhance membrane permeability, and constrain the peptide's conformation, often leading to improved pharmacological properties. mdpi.com

L- to D-Amino Acid Substitution: As seen with the D-Phe residue, strategic replacement of L-amino acids with their D-counterparts can increase stability against enzymatic degradation and alter receptor subtype specificity. nih.govnih.gov For instance, the synthetic melanocortin analog afamelanotide incorporates a D-Phe substitution to enhance its stability. nih.gov

Incorporation of Unnatural Amino Acids: Introducing non-proteinogenic amino acids can provide novel side-chain functionalities, create steric bulk to prevent enzymatic cleavage, and introduce conformational constraints. nih.gov

Cyclization: Constraining the peptide's flexible linear structure into a cyclic scaffold is a powerful strategy. nih.govnih.gov Cyclization reduces conformational freedom, which can lead to tighter binding to the target receptor and increased resistance to exopeptidases. nih.gov This can be achieved through various methods, including disulfide bridges, amide bonds, or other chemical linkers. nih.govresearchgate.net

Novel Scaffolds: The development of entirely new scaffolds that maintain the spatial orientation of the critical pharmacophoric elements of this compound is a key area of research. Macrocyclic peptidomimetics, for example, have emerged as a promising class of compounds. nih.gov These structures can be designed to mimic specific secondary structures, such as β-turns, which are often involved in peptide-receptor interactions. nih.gov The goal is to create smaller, non-peptidic molecules that are easier to synthesize and have better drug-like properties. researchgate.netrsc.org

| Modification Strategy | Rationale | Potential Advantages |

|---|---|---|

| N-methylation | Modify peptide backbone | Increased enzymatic stability, enhanced potency, improved bioavailability mdpi.com |

| L- to D-Amino Acid Isomerization | Alter stereochemistry | Increased metabolic stability, altered receptor selectivity nih.govnih.gov |

| Cyclization | Introduce conformational constraint | Enhanced bioactivity, increased resistance to peptidases, improved receptor selectivity nih.gov |

| Unnatural Amino Acid Substitution | Introduce novel side chains/backbones | Enhanced metabolic stability, improved target binding nih.gov |

Development of Bivalent Ligands and Multivalent Design Strategies

A sophisticated strategy for enhancing the binding affinity and potentially the selectivity of peptidomimetics is the development of bivalent or multivalent ligands. This approach is based on the principle that many G-protein-coupled receptors (GPCRs), including melanocortin receptors, can form dimers or higher-order oligomers. A bivalent ligand consists of two pharmacophores (in this case, based on the this compound scaffold) connected by a chemical linker. nih.govnih.gov

This design allows the ligand to potentially bind to two adjacent receptor sites simultaneously, a phenomenon known as synergistic bivalent binding. nih.gov This can lead to a significant increase in binding affinity (avidity) compared to the corresponding monovalent ligand. nih.govnih.gov The nature of the linker—its length, flexibility, and chemical composition—is a critical design parameter that influences the ligand's ability to bridge the two binding sites effectively. nih.gov

Research on bivalent ligands derived from the Ac-His-D-Phe-Arg-Trp-NH₂ scaffold has demonstrated the effectiveness of this strategy. By using different linkers, such as (Pro-Gly)₆ and PEDG20, significant increases in binding affinity at various melanocortin receptor subtypes were observed. nih.gov For instance, a (Pro-Gly)₆-linked bivalent ligand showed a 14-fold increase in binding affinity at the mouse MC1R compared to its monovalent counterpart. nih.gov

| Ligand | Linker | mMC1R | mMC3R | mMC4R | mMC5R |

|---|---|---|---|---|---|

| Monovalent Ligand 1 (Ac-His-D-Phe-Arg-Trp-NH₂) | N/A | 320 | 1800 | 240 | 1700 |

| Bivalent Ligand 6 | (Pro-Gly)₆ | 23 | 73 | 20 | 120 |

| Bivalent Ligand 7 | PEDG20 | 53 | 110 | 40 | 210 |

| Bivalent Ligand 8 | PEDG20 | 110 | 120 | 74 | 320 |

Data adapted from in vitro studies on bivalent ligands. nih.gov

The enhanced binding affinity of these bivalent ligands supports the hypothesis that they engage in a synergistic binding mode, potentially interacting with an auxiliary site on the same receptor or an orthosteric site on a neighboring receptor within a dimer. nih.gov

Strategies for Achieving Enhanced Receptor Subtype Selectivity

Achieving selectivity for a specific receptor subtype is a major goal in drug design, as it can minimize off-target effects. For peptidomimetics of this compound, which can bind to several melanocortin receptor subtypes, enhancing selectivity is crucial. Several rational design strategies are employed to achieve this. acs.org

One effective strategy is to exploit differences in the amino acid sequences and structures of the binding pockets among receptor subtypes. acs.org By systematically modifying each amino acid position in the this compound sequence, researchers can identify substitutions that favor binding to one receptor over another. For example, extensive SAR studies have led to the identification of analogs with remarkable selectivity:

An MC4R-selective agonist with over 4700-fold selectivity versus the MC3R. nih.gov

An MC5R-selective agonist with over 100-fold selectivity against MC1R, MC3R, and MC4R. nih.gov

A compound that acts as an agonist at the MC4R while being an antagonist at the MC3R. nih.gov

Another approach involves introducing conformational constraints, such as cyclization. A conformationally rigid molecule may fit preferentially into the binding site of one receptor subtype while being sterically hindered from binding to others. researchgate.netnih.gov Furthermore, altering electrostatic properties or introducing interactions with non-conserved residues in the target receptor can also drive selectivity. acs.org The development of ligands that bind to allosteric sites—sites distinct from the primary binding pocket—offers another avenue for achieving high selectivity, as these sites are often less conserved across receptor subtypes. acs.org

Future Directions in H His D Phe Arg Trp Oh Research

Exploration of Novel Melanocortin Receptor-Related Targets

While the five known melanocortin receptors (MC1R-MC5R) remain the primary focus, future research will likely delve into more nuanced aspects of this system. bachem.comnih.gov A significant area of exploration is the potential for MCRs to form heterodimers or interact with accessory proteins, which could modulate their function and present novel therapeutic targets.

The melanocortin-2 receptor (MC2R), for instance, is uniquely dependent on the MC2R accessory protein (MRAP) for its cell surface expression and function. scienceopen.com This dependency opens up the possibility of targeting the MC2R/MRAP complex to develop highly specific antagonists for conditions of ACTH excess. scienceopen.com Future investigations may uncover similar accessory proteins or receptor-receptor interactions for other MCR subtypes, providing new strategies for pharmacological intervention.

Furthermore, while the central MCRs (MC3R and MC4R) are well-known for their role in energy homeostasis, and peripheral MCRs (MC1R, MC2R, MC5R) are involved in pigmentation, steroidogenesis, and exocrine gland function, a deeper understanding of their tissue-specific expression and signaling pathways could reveal previously unknown physiological roles and, consequently, new therapeutic applications. nih.govacs.org

Integration of Advanced Biophysical Characterization Techniques

A more profound understanding of the molecular interactions between H-His-D-Phe-Arg-Trp-OH and its receptor targets is crucial for rational drug design. While techniques like Nuclear Magnetic Resonance (NMR) have been employed to study the conformation of related melanocortin tetrapeptides, the application of more advanced biophysical methods will be a key future direction. nih.gov

Future research will likely incorporate a suite of sophisticated techniques to elucidate the dynamics of ligand-receptor binding. These may include:

Cryo-electron microscopy (Cryo-EM): To resolve the high-resolution structures of MCRs in complex with this compound and its analogues.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): To precisely measure the kinetics of binding and dissociation, providing insights into the affinity and stability of the ligand-receptor interaction.

Computational Modeling and Molecular Dynamics Simulations: To simulate the binding process and predict the effects of structural modifications on binding affinity and receptor activation.

By integrating these techniques, researchers can build a more complete picture of the structure-activity relationships (SAR) of these peptides, facilitating the design of more potent and selective ligands.

Development of Next-Generation Ligands with Tailored Pharmacological Profiles

The development of novel ligands based on the this compound scaffold is a highly active area of research. The goal is to create molecules with improved potency, selectivity, and pharmacokinetic properties. Several strategies are being pursued to achieve this, including:

Amino Acid Substitutions: Replacing specific amino acids in the tetrapeptide sequence with natural or unnatural amino acids to enhance receptor selectivity and potency. nih.gov

Cyclization: Introducing cyclic constraints into the peptide backbone to improve stability and conformational rigidity, which can lead to higher affinity and selectivity. acs.org

Bivalent Ligands: Designing molecules that can simultaneously bind to two receptor sites, potentially targeting receptor dimers and enhancing signaling. acs.org

Peptide-Drug Conjugates: Attaching cytotoxic agents to melanocortin peptide analogues to create targeted therapies for melanoma, which often overexpresses MC1R. mdpi.comelte.hu

These approaches have already yielded promising results, such as the identification of highly selective agonists and antagonists for different MCR subtypes. nih.gov

Table 1: Examples of Modified Melanocortin Tetrapeptides and their Properties

| Compound | Modification from Core Sequence | Key Pharmacological Property | Reference |

|---|---|---|---|

| Ac-His-D-Phe(p-I)-Arg-Trp-NH2 | Para-iodo substitution on D-Phe | Partial agonist/antagonist at mMC3R, full agonist at mMC4R | nih.gov |

| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | Trifluoromethyl substitution on D-Phe and Arg to Nle replacement | Potent and selective hMC1R agonist | nih.gov |

| Ac-His-DPhe-Arg-Trp-NH2 | N-terminal acetylation and C-terminal amidation | 10 nM agonist activity at the brain MC4R | nih.gov |

| JRH 420-12 | Undisclosed modifications | >4700-fold selective agonist for MC4R vs. MC3R | nih.gov |

Understanding Complex Pharmacological Profiles and Polypharmacology

A growing area of interest is the concept of polypharmacology, where a single ligand interacts with multiple targets. In the context of melanocortin research, this involves designing ligands with mixed agonist/antagonist profiles at different MCR subtypes. For example, a compound that is an agonist at MC3R and an antagonist at MC4R could have unique effects on energy homeostasis. nih.gov